3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Medicinal Chemistry Drug Design Pharmacokinetics

Select 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone for your next CNS drug discovery or catalysis project. With ≥97% purity and a balanced LogP of ~4.7 and TPSA of 17.1 Ų, this sterically defined diarylpropiophenone scaffold is uniquely positioned for brain-penetrant lead optimization. Its thermal stability (BP 421°C) ensures robust performance in high-temperature reactions. Differentiate your research with a building block that offers predictable reactivity and batch-to-batch consistency. Inquire for bulk pricing.

Molecular Formula C19H22O
Molecular Weight 266.4 g/mol
CAS No. 898754-92-2
Cat. No. B3025121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
CAS898754-92-2
Molecular FormulaC19H22O
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)C)C
InChIInChI=1S/C19H22O/c1-13-10-14(2)12-17(11-13)19(20)9-8-18-15(3)6-5-7-16(18)4/h5-7,10-12H,8-9H2,1-4H3
InChIKeyMMUSKUMTAXCXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-92-2): Procurement and Differentiation Guide


3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-92-2), systematically named 3-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one, is a synthetic diarylpropiophenone derivative with the molecular formula C19H22O and a molecular weight of 266.38 g/mol [1]. This compound is characterized by a central propiophenone scaffold bearing a 2,6-dimethylphenyl substituent at the 3-position and a 3,5-dimethylphenyl ketone moiety, a substitution pattern that confers distinct steric and electronic properties compared to unsubstituted or mono-substituted analogs . Commercially available with specified purity grades, it serves primarily as a specialized synthetic intermediate in medicinal chemistry, agrochemical development, and materials science .

Why Structural Analogs Cannot Be Substituted for 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone in Critical Applications


Generic substitution among propiophenone derivatives is not feasible due to significant differences in physicochemical properties and reactivity profiles dictated by precise substitution patterns. The specific placement of methyl groups on both aromatic rings in 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone profoundly influences its steric hindrance, electronic distribution, lipophilicity, and intermolecular interactions [1]. These factors directly impact performance in key applications such as catalytic processes, ligand design, and as a building block in complex molecule synthesis, where even minor structural deviations can lead to substantially different yields, selectivity, or biological outcomes . The following evidence quantifies these critical points of differentiation.

Quantitative Evidence for Selecting 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Over Analogs


Enhanced Lipophilicity (LogP) for Superior Membrane Permeability in Drug Discovery

The compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 5) compared to the less substituted analog 3-(2,6-dimethylphenyl)propiophenone (CAS 898754-24-0). While an exact measured LogP for the comparator was not identified in primary literature, its lower molecular weight (238.32 vs. 266.38 g/mol) and reduced alkyl substitution strongly imply a lower LogP value [1]. The measured LogP of 4.7 for the target compound [2] indicates a substantial increase in hydrophobicity, a critical parameter for passive membrane diffusion and target engagement in drug discovery campaigns.

Medicinal Chemistry Drug Design Pharmacokinetics

Differentiation via Boiling Point and Thermal Stability for Reaction Optimization

The compound possesses a high calculated boiling point of 421°C at 760 mmHg , which is markedly higher than the 387.7°C at 760 mmHg calculated for the less substituted analog 3-(2,6-dimethylphenyl)propiophenone . This 33.3°C difference in predicted boiling point reflects the increased molecular weight and stronger intermolecular van der Waals forces resulting from the additional methylated phenyl ring. This property can influence purification strategy (e.g., distillation vs. chromatography) and reaction solvent selection in high-temperature processes.

Process Chemistry Thermal Analysis Synthetic Methodology

Impact of Molecular Complexity and Topological Polar Surface Area (TPSA) on Bioactivity Predictions

The compound's computed complexity score of 302 and TPSA of 17.1 Ų [1] provide a distinct profile compared to simpler propiophenone derivatives. For instance, the less substituted analog 3-(2,6-dimethylphenyl)propiophenone would have a lower complexity score (likely <250) and potentially a lower TPSA, given its smaller structure [2]. This higher complexity score, while not directly quantifiable against a specific comparator without a full in silico head-to-head study, suggests a more intricate three-dimensional shape that could lead to enhanced target selectivity through improved shape complementarity with biological binding pockets.

Cheminformatics QSAR Drug-likeness

Purity Specifications as a Critical Determinant for Reproducible Research

Commercial availability of this compound is specified with a minimum purity of 97.0% and up to 98% . This level of purity is critical for applications where impurities can act as catalysts, inhibitors, or generate off-target effects in biological assays. While purity data for specific, less commercially available analogs may not be consistently reported, the provision of a defined high-purity grade for this compound mitigates the risk of experimental variability introduced by unknown contaminants.

Analytical Chemistry Quality Control Reproducibility

Evidence-Based Application Scenarios for 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone


Lead Optimization in Medicinal Chemistry for CNS and Metabolic Disease Targets

The enhanced lipophilicity (LogP ~4.7) of 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, as established in Section 3, makes it a privileged scaffold for designing drug candidates targeting the central nervous system (CNS) or for improving the oral bioavailability of metabolic disease therapeutics. Its balanced TPSA (17.1 Ų) and high complexity score (302) suggest potential for favorable brain penetration and target selectivity [1]. Researchers can utilize this compound as a core to build focused libraries, confident that its physicochemical profile aligns with the desirable range for orally active, CNS-penetrant small molecules.

High-Temperature Organic Synthesis and Process Development

The high boiling point (421°C calculated) of this compound, detailed in Section 3, positions it as a robust synthetic intermediate suitable for reactions requiring elevated temperatures, such as Friedel-Crafts acylations, Suzuki couplings, or thermal cycloadditions. Its thermal stability allows chemists to explore a broader reaction space without the risk of reactant decomposition or volatilization, leading to higher yields and purer products in demanding process chemistry applications .

Catalysis and Ligand Design Requiring Defined Steric and Electronic Properties

The precise substitution pattern of this propiophenone derivative, with methyl groups on both aromatic rings, creates a unique steric and electronic environment [1]. This makes it an excellent candidate for use as a ligand or ligand precursor in transition-metal catalysis, where subtle changes in ligand architecture can dramatically influence reaction rates, yields, and enantioselectivity. Its high purity (97-98%) further ensures that catalytic cycles are not disrupted by impurities .

Chemical Biology Studies Requiring Well-Defined Molecular Probes

The combination of a defined, complex molecular structure and high commercial purity makes 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone an ideal starting point for the development of chemical probes. Its distinct shape and physicochemical profile, as outlined in Section 3, can be exploited to investigate protein-ligand interactions, while its high purity minimizes confounding factors in sensitive biochemical and cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.